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Aprocitentan, a novel dual endothelin receptor antagonist, has shown significant and

sustained long-term cardiovascular benefits compared to placebo in patients with difficult-to-

control hypertension.[1][2][3] The pivotal Phase 3 PRECISION trial revealed that Aprocitentan,

when added to standardized antihypertensive therapy, effectively lowers blood pressure for up

to 48 weeks.[1][2]

Aprocitentan's mechanism of action targets the endothelin pathway, a key player in blood

pressure regulation that is often unaddressed by current treatments for resistant hypertension.

By blocking both endothelin A (ETA) and B (ETB) receptors, Aprocitentan inhibits the potent

vasoconstrictive effects of endothelin-1 (ET-1), leading to vasodilation and a reduction in blood

pressure. This dual antagonism offers a new therapeutic strategy for patients whose

hypertension remains uncontrolled despite treatment with multiple medications.

Quantitative Analysis of Efficacy
The PRECISION study provides robust quantitative data on the efficacy of Aprocitentan in

reducing blood pressure. The following tables summarize the key findings from this trial,

comparing the effects of Aprocitentan at different dosages with placebo.

Table 1: Change in Office Systolic Blood Pressure (SBP)
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Timepoint

Aprocitenta
n 12.5 mg
(Change
from
Baseline,
mmHg)

Aprocitenta
n 25 mg
(Change
from
Baseline,
mmHg)

Placebo
(Change
from
Baseline,
mmHg)

Difference
vs. Placebo
(12.5 mg)

Difference
vs. Placebo
(25 mg)

Week 4 -15.3 -15.2 -11.5
-3.8

(p=0.0042)

-3.7

(p=0.0046)

Week 40 -
Maintained

Reduction

Increased

SBP
-

5.8

(p<0.0001)

Table 2: Change in Office Diastolic Blood Pressure
(DBP)

Timepoint
Aprocitentan 12.5 mg
(Difference vs. Placebo,
mmHg)

Aprocitentan 25 mg
(Difference vs. Placebo,
mmHg)

Week 4 -3.9 -4.5

Table 3: 24-Hour Ambulatory Blood Pressure Monitoring
(ABPM) at Week 4

Parameter
Aprocitentan 12.5 mg
(Difference vs. Placebo)

Aprocitentan 25 mg
(Difference vs. Placebo)

24-hour SBP (mmHg) -4.2 -5.9

24-hour DBP (mmHg) -4.3 -5.8

Daytime SBP (mmHg) -3.8 -5.3

Nighttime SBP (mmHg) -5.1 -7.4

Experimental Protocols
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The primary evidence for the long-term cardiovascular benefits of Aprocitentan comes from

the PRECISION (Parallel-Group, Phase 3 Study With Aprocitentan in Subjects With Resistant

Hypertension) trial.

PRECISION Trial Methodology
The PRECISION study was a multicenter, blinded, randomized, parallel-group, phase 3 trial

designed to assess the efficacy and safety of Aprocitentan in patients with resistant

hypertension.

Study Population:

Inclusion criteria: Patients with a sitting systolic blood pressure of ≥140 mmHg despite being

on at least three antihypertensive medications.

Exclusion criteria: Major cardiovascular, renal, or cerebrovascular events within the past 6

months, and New York Heart Association class III-IV heart failure.

Study Design: The trial consisted of three parts:

Part 1 (4 weeks, double-blind): Patients were randomized to receive Aprocitentan 12.5 mg,

Aprocitentan 25 mg, or placebo, in addition to their standardized background

antihypertensive therapy.

Part 2 (32 weeks, single-blind): All patients received Aprocitentan 25 mg.

Part 3 (12 weeks, double-blind withdrawal): Patients were re-randomized to either continue

with Aprocitentan 25 mg or switch to placebo.

Endpoints:

Primary Efficacy Endpoint: The change in sitting systolic blood pressure (SBP) from baseline

to week 4, as measured by unattended automated office blood pressure.

Key Secondary Efficacy Endpoint: The sustained effect on SBP at week 40, following the

withdrawal period in Part 3.
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Visualizing the Mechanism and Workflow
To better understand the underlying biology and the structure of the clinical investigation, the

following diagrams illustrate the signaling pathway of Aprocitentan and the workflow of the

PRECISION trial.
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Caption: Mechanism of action of Aprocitentan.
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Part 1: 4 Weeks (Double-Blind)

Part 2: 32 Weeks (Single-Blind)

Part 3: 12 Weeks (Double-Blind Withdrawal)
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Caption: Workflow of the PRECISION Phase 3 Trial.
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Safety and Tolerability
Aprocitentan was generally well-tolerated in the PRECISION trial. The most common adverse

events reported were fluid retention or edema, which occurred in a dose-dependent manner. In

the 4-week double-blind period, edema or fluid retention was reported in 9.1% of patients in the

12.5 mg group, 18.4% in the 25 mg group, and 2.1% in the placebo group. Anemia was also

reported as a side effect.

Conclusion
The long-term data from the PRECISION trial demonstrates that Aprocitentan provides a

statistically significant and sustained reduction in blood pressure for patients with resistant

hypertension when compared to placebo. Its novel mechanism of action, targeting the

endothelin pathway, represents an important advancement in the management of this high-risk

patient population. While generally well-tolerated, the potential for fluid retention requires

clinical consideration. Further research may continue to elucidate the full spectrum of

Aprocitentan's cardiovascular benefits.
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[https://www.benchchem.com/product/b1667571#validating-the-long-term-cardiovascular-
benefits-of-aprocitentan-versus-placebo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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